REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[NH2:11][C:12]([CH3:16])([CH3:15])[CH2:13]O>ClCCl>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[O:7][CH2:13][C:12]([CH3:16])([CH3:15])[N:11]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
20.02 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
NC(CO)(C)C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 24 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
followed by filtration and removal of the solvent at reduced pressure
|
Type
|
ADDITION
|
Details
|
Thionyl chloride (90 ml) was added dropwise
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes at ambient temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Excess thionyl chloride was removed at reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was added to an aqueous HCl-solution (5%, 500 ml)
|
Type
|
WASH
|
Details
|
The solution was washed with ether (2×100 ml) and aqueous NaOH (50%)
|
Type
|
ADDITION
|
Details
|
was added to pH 9
|
Type
|
EXTRACTION
|
Details
|
The basic solution was extracted with ether (3×100 ml)
|
Type
|
WASH
|
Details
|
the combined ether solution was washed with water (50 ml) and saturated aqueous NaCl-solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (MgSO4) ether solution
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |